(2R,6s)-2-methyl-6-phenylmorpholine
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Overview
Description
(2R,6s)-2-methyl-6-phenylmorpholine is a chiral morpholine derivative characterized by the presence of a methyl group at the second position and a phenyl group at the sixth position
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with the dihydrofolate reductase .
Biochemical Pathways
Related compounds have been found to be involved in long-term potentiation, g13 pathway, platelet activation pathway, and mapk signaling pathway .
Result of Action
Related compounds have been found to have effects on the expression of proteins in the hippocampus of mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6s)-2-methyl-6-phenylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as ®-2-methyl-2-aminopropanol and (S)-phenylglycine.
Cyclization Reaction: The key step involves the cyclization of these precursors under acidic or basic conditions to form the morpholine ring.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Catalysis: Employing chiral catalysts to enhance the enantioselectivity of the reaction.
Automation: Integrating automated systems for monitoring and controlling reaction parameters to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R,6s)-2-methyl-6-phenylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the phenyl ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2R,6s)-2-methyl-6-phenylmorpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the interaction of chiral molecules with biological targets.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
(2R,6s)-2-methyl-6-nonylpiperidine: Another chiral morpholine derivative with a nonyl group instead of a phenyl group.
2,4,6-tri-tert-butylphenol: A phenolic compound with similar steric hindrance but different functional groups.
Uniqueness
(2R,6s)-2-methyl-6-phenylmorpholine is unique due to its specific chiral configuration and the presence of both a methyl and a phenyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(2R,6S)-2-methyl-6-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIVXYYFUJADLC-MWLCHTKSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809186-11-5 |
Source
|
Record name | rac-(2R,6S)-2-methyl-6-phenylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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